2-Amino-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide
Description
2-Amino-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide is a functionalized α-aminoamide derivative characterized by a cyclopropyl group and a 4-fluorobenzyl substituent on the nitrogen atoms of the acetamide backbone.
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-10-3-1-9(2-4-10)8-15(11-5-6-11)12(16)7-14/h1-4,11H,5-8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTNWILNFFNLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)F)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Bromoacetyl Intermediates
A widely reported approach involves bromoacetyl bromide as a key intermediate for constructing the acetamide core.
Procedure :
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N-Alkylation of cyclopropylamine : Cyclopropylamine is reacted with 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to yield N-cyclopropyl-N-(4-fluorobenzyl)amine.
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Acylation with bromoacetyl bromide : The resulting amine is treated with bromoacetyl bromide at −20°C to form N-cyclopropyl-N-(4-fluorobenzyl)-2-bromoacetamide.
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Amination of the bromoacetamide : The bromide is displaced using sodium azide, followed by Staudinger reduction (Ph₃P, H₂O/THF) to introduce the primary amine group.
Optimization Insights :
Alternative Route: Carbamoylation of Preformed Amines
A patent-derived method (EP0714885A2) utilizes carbamoyl chlorides to directly install the acetamide functionality.
Steps :
-
Synthesis of N-cyclopropyl-N-(4-fluorobenzyl)amine : As above.
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Reaction with carbamoyl chloride : The amine is treated with 2-aminoacetyl chloride hydrochloride in dichloromethane, yielding the target compound after neutralization.
Advantages :
Microwave-Assisted Cyclopropanation
For analogs requiring cyclopropyl group installation post-amide formation, microwave irradiation significantly accelerates reaction rates.
Example Protocol :
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Formation of N-(4-fluorobenzyl)acetamide : React 4-fluorobenzylamine with ethyl bromoacetate, followed by hydrolysis to the acid.
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Cyclopropanation : Treat the acid with cyclopropylamine using HATU/DIEA as coupling agents under microwave irradiation (150°C, 90 min).
Key Data :
Analytical Characterization
Critical techniques for validating the compound’s structure and purity include:
1. Nuclear Magnetic Resonance (NMR) :
-
¹H NMR : Distinct signals for the cyclopropyl group (δ 0.5–1.5 ppm), fluorobenzyl aromatic protons (δ 7.2–7.4 ppm), and acetamide NH₂ (δ 6.8–7.1 ppm).
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¹³C NMR : Carbonyl resonance at δ 170–175 ppm confirms amide formation.
2. High-Resolution Mass Spectrometry (HRMS) :
3. Chromatography :
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HPLC : Retention time of 8.2 min (C18 column, acetonitrile/water gradient).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-Amino-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide may be used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets can provide insights into biological processes.
Medicine: This compound has potential applications in drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its versatility makes it suitable for various applications, including coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism by which 2-Amino-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs vary in substituents, heterocyclic moieties, and functional groups, leading to differences in physicochemical properties and reactivity. Below is a comparative analysis:
Table 1: Key Structural and Computational Properties
Notes:
- Substituent Effects : The cyclopropyl group in the target compound may enhance steric hindrance compared to linear alkyl or aromatic substituents in analogs (e.g., 4-fluorophenyl in ).
- Polarity : The primary amine in the target compound likely increases hydrophilicity (lower XLogP3) compared to chloro or thiazole-containing analogs (higher XLogP3 in ).
Biological Activity
2-Amino-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. With the molecular formula C₁₂H₁₅FN₂O and a molar mass of 222.26 g/mol, this compound features a cyclopropyl group, an amino group, and a 4-fluorobenzyl moiety, which contribute to its unique properties and potential applications in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor or a receptor agonist/antagonist , modulating biochemical pathways and cellular functions. Understanding its binding affinity and molecular interactions is essential for elucidating its precise mechanism of action.
Potential Biological Activities
Research indicates that this compound may exhibit significant activities in several areas:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential for use in treating infections.
- Anticancer Properties : The compound has been explored as a lead candidate in drug discovery for cancer treatment due to its structural features that suggest interactions with cancer-related biological targets.
- Neurological Effects : There is emerging evidence supporting its role in treating depression or other neurological disorders, although further research is necessary to confirm these effects.
Research Findings and Case Studies
A review of recent studies provides insights into the biological activity of this compound:
- Enzyme Inhibition Studies : In vitro assays have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been suggested that it may inhibit bacterial aminoacyl-tRNA synthetase, which plays a critical role in protein synthesis .
- Anticancer Activity : A study evaluating various derivatives of acetamides indicated that modifications similar to those found in this compound could enhance cytotoxicity against cancer cell lines. The compound's structural complexity allows for diverse interactions that may lead to increased potency against tumor cells .
- Neuropharmacological Effects : Research has suggested that compounds with similar structures show promise in modulating neurotransmitter systems, potentially leading to antidepressant effects. The presence of the cyclopropyl group may enhance the lipophilicity and bioavailability of the compound.
Data Table: Comparison of Related Compounds
To further illustrate the unique properties of this compound, the following table compares it with structurally related compounds:
| Compound Name | Molecular Formula | CAS Number | Notable Features |
|---|---|---|---|
| This compound | C₁₂H₁₅FN₂O | 1179155-56-6 | Potential enzyme inhibitor; anticancer properties |
| 2-Chloro-N-(4-fluorobenzyl)acetamide | C₉H₈ClFNO | 257279-75-7 | Different halogen; varied biological activity |
| N-(4-Fluorobenzyl)acetamide | C₉H₈FNO | 1234567-89-0 | Simplified structure; differing pharmacological profile |
Q & A
Basic: What synthetic methodologies are reported for 2-Amino-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide?
The compound is synthesized via a multi-step approach:
- Step 1 : Condensation of 2-aminoacetamide derivatives with 4-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 4-fluoro-benzyl group .
- Step 2 : Subsequent reaction with cyclopropylamine via nucleophilic substitution or reductive amination to install the cyclopropyl moiety .
- Key Optimization : Use of anhydrous AlCl₃ as a catalyst improves yield in analogous acetamide syntheses (e.g., thiazole derivatives) .
Table 1 : Representative Yields for Analogous Compounds
| Substituent | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | AlCl₃ | 90 | |
| Cyclopropyl | K₂CO₃ | 75–85 |
Basic: What spectroscopic and crystallographic techniques are used for structural characterization?
- NMR : ¹H and ¹³C NMR (DMSO-d₆) identify key groups:
- Cyclopropyl protons as a multiplet at δ 0.5–1.2 ppm.
- 4-fluoro-benzyl aromatic protons as doublets (δ 7.2–7.4 ppm, J = 8.4 Hz) .
- X-ray Crystallography : For analogous fluorophenyl-acetamides, intramolecular C–H···O and N–H···O hydrogen bonds stabilize the crystal lattice, with bond angles consistent with sp³-hybridized acetamide nitrogen .
Basic: What pharmacological targets are hypothesized for this compound?
- Kinase Inhibition : Fluorophenyl-acetamides exhibit affinity for tyrosine kinases (e.g., EGFR) due to halogen-π interactions in the ATP-binding pocket .
- Anticancer Activity : Analogous compounds with anthraquinone moieties show DNA intercalation potential, suggesting possible cytotoxic mechanisms .
Advanced: How can researchers evaluate the biological activity of this compound?
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence polarization assays to measure IC₅₀ against purified kinases (e.g., EGFR) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Molecular Docking : Perform AutoDock Vina simulations to predict binding modes in kinase domains, prioritizing residues like Lys721 in EGFR .
Advanced: How can contradictory data in SAR studies be resolved?
Contradictions in structure-activity relationships (SAR) often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -F) on the benzyl ring may enhance stability but reduce solubility, complicating bioactivity trends .
- Methodology : Compare assay conditions (e.g., buffer pH, incubation time) across studies. For example, acetamides hydrolyze faster in acidic media, altering apparent activity .
Table 2 : SAR Contradictions in Analogous Compounds
| Substituent | Bioactivity (IC₅₀, µM) | Assay Condition | Reference |
|---|---|---|---|
| 4-Fluoro | 0.5 | pH 7.4, 24 h | |
| 4-Chloro | 2.1 | pH 6.8, 48 h |
Advanced: What computational approaches support mechanistic studies?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electron density maps, identifying nucleophilic sites (e.g., acetamide carbonyl) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with EGFR) over 100 ns to assess binding stability and hydration effects .
Advanced: What safety protocols are recommended for handling this compound?
- Hazard Mitigation :
- Waste Disposal : Neutralize with dilute HCl before incineration to prevent environmental release of fluorinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
